Benzisoxazole Hsp90 Inhibitor
Overview
Description
Benzisoxazole Hsp90 Inhibitor is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of various client proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology, where it disrupts the function of proteins essential for cancer cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzisoxazole Hsp90 Inhibitor typically involves multiple steps, starting with the formation of the benzisoxazole core. One common method includes the cyclization of ortho-nitrophenyl derivatives with nitriles under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzisoxazole Hsp90 Inhibitor undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups, enhancing its solubility and bioavailability.
Reduction: Reduction reactions can modify the nitro groups to amines, altering the compound’s pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halides, amines, and organometallic compounds are employed under conditions like reflux or microwave irradiation.
Major Products Formed: The major products formed from these reactions include hydroxylated, aminated, and variously substituted derivatives of this compound, each with distinct pharmacological profiles .
Scientific Research Applications
Benzisoxazole Hsp90 Inhibitor has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzisoxazole derivatives.
Biology: The inhibitor is used to investigate the role of Hsp90 in protein folding and cellular stress responses.
Mechanism of Action
Benzisoxazole Hsp90 Inhibitor exerts its effects by binding to the N-terminal domain of Hsp90, thereby blocking the ATP binding site. This inhibition prevents the proper folding and function of Hsp90 client proteins, leading to their degradation. Key molecular targets include oncogenic proteins such as HER2 and the androgen receptor, which are crucial for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Geldanamycin: Another Hsp90 inhibitor, but with a different chemical structure and higher toxicity.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: A natural product that inhibits Hsp90 by binding to its N-terminal domain.
Uniqueness: Benzisoxazole Hsp90 Inhibitor is unique due to its benzisoxazole core, which provides distinct pharmacokinetic and pharmacodynamic properties. It exhibits high selectivity for Hsp90 over other kinases and has shown efficacy in various cancer cell lines with lower toxicity compared to other Hsp90 inhibitors .
Properties
IUPAC Name |
4-chloro-6-[5-(2-morpholin-4-ylethylamino)-1,2-benzoxazol-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-15-10-13(16(24)11-17(15)25)19-14-9-12(1-2-18(14)27-22-19)21-3-4-23-5-7-26-8-6-23/h1-2,9-11,21,24-25H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRVZVVCCIAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC3=C(C=C2)ON=C3C4=CC(=C(C=C4O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680166 | |
Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012788-65-6 | |
Record name | 4-Chloro-3-hydroxy-6-[5-{[2-(morpholin-4-yl)ethyl]amino}-1,2-benzoxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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